molecular formula C18H28N4O4S B4963798 N-cyclohexyl-N-methyl-2-[(4-methyl-1-piperazinyl)sulfonyl]-4-nitroaniline

N-cyclohexyl-N-methyl-2-[(4-methyl-1-piperazinyl)sulfonyl]-4-nitroaniline

Cat. No. B4963798
M. Wt: 396.5 g/mol
InChI Key: ZXANSGYHQHOZGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-N-methyl-2-[(4-methyl-1-piperazinyl)sulfonyl]-4-nitroaniline is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as NMPSA, and it has been found to have a wide range of biochemical and physiological effects that make it a valuable tool for researchers in various fields.

Mechanism of Action

The mechanism of action of NMPSA is based on its ability to selectively block the activity of certain types of ion channels in neurons. Specifically, NMPSA has been found to block the activity of voltage-gated sodium channels, which are critical for the generation of action potentials in neurons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of NMPSA are complex and varied. In addition to its ability to block voltage-gated sodium channels in neurons, NMPSA has also been found to have effects on other ion channels, including calcium channels and potassium channels. These effects can have a wide range of physiological consequences, including changes in heart rate, blood pressure, and muscle contraction.

Advantages and Limitations for Lab Experiments

One of the main advantages of using NMPSA in lab experiments is its selectivity for certain types of ion channels. This selectivity allows researchers to study specific aspects of neural signaling in a controlled and precise manner. However, one of the limitations of using NMPSA is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are many potential future directions for research on NMPSA. One area of interest is the development of new compounds that are more selective and potent than NMPSA. Another area of interest is the use of NMPSA in animal models of neurological disorders, such as epilepsy and chronic pain. Finally, researchers are also interested in studying the long-term effects of NMPSA on neural function and behavior.

Synthesis Methods

The synthesis of NMPSA is a complex process that involves several steps. One of the key steps in the synthesis process is the reaction between 4-nitroaniline and N-cyclohexyl-N-methyl-piperazine. This reaction results in the formation of a sulfonamide intermediate, which is then treated with sulfuric acid to produce the final product, NMPSA.

Scientific Research Applications

NMPSA has been extensively studied for its potential applications in scientific research. One of the main areas of research where NMPSA has been used is in the field of neuroscience. Researchers have found that NMPSA can be used to selectively block the activity of certain types of ion channels in neurons, which can help to elucidate the underlying mechanisms of neural signaling.

properties

IUPAC Name

N-cyclohexyl-N-methyl-2-(4-methylpiperazin-1-yl)sulfonyl-4-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O4S/c1-19-10-12-21(13-11-19)27(25,26)18-14-16(22(23)24)8-9-17(18)20(2)15-6-4-3-5-7-15/h8-9,14-15H,3-7,10-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXANSGYHQHOZGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N(C)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-N-methyl-2-(4-methylpiperazin-1-yl)sulfonyl-4-nitroaniline

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